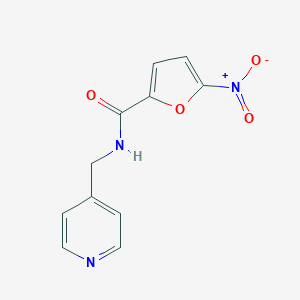

5-nitro-N-(4-pyridinylmethyl)-2-furamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O4 |

|---|---|

Molecular Weight |

247.21g/mol |

IUPAC Name |

5-nitro-N-(pyridin-4-ylmethyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H9N3O4/c15-11(9-1-2-10(18-9)14(16)17)13-7-8-3-5-12-6-4-8/h1-6H,7H2,(H,13,15) |

InChI Key |

WCVVVRGNVZLAHR-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 5-nitro-N-(4-pyridinylmethyl)-2-furamide

Executive Summary

5-nitro-N-(4-pyridinylmethyl)-2-furamide represents a specialized scaffold within the nitrofuran class of antimicrobials. Unlike first-generation nitrofurans (e.g., nitrofurantoin), this derivative incorporates a 4-pyridinylmethyl moiety, strategically designed to enhance lipophilicity and target specificity against recalcitrant pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

This technical guide provides a comprehensive analysis of its biological activity, mechanism of action (MoA), and experimental protocols for researchers investigating its utility in next-generation antimicrobial discovery.

Part 1: Chemical Profile & Structural Logic

Structural Identity

-

IUPAC Name : N-(pyridin-4-ylmethyl)-5-nitrofuran-2-carboxamide[1]

-

Molecular Formula : C

H -

Key Pharmacophores :

-

5-Nitro-2-furyl group : The warhead responsible for biological activity via enzymatic reduction.

-

Amide Linkage : Provides stability and hydrogen-bonding capability.

-

4-Pyridinylmethyl group : Acts as a solubilizing carrier and potential recognition motif for specific bacterial efflux pumps or enzymes (e.g., InhA in Mycobacteria).

-

Physicochemical Properties (Predicted)

| Property | Value | Implication for Bioactivity |

| LogP | ~0.4 – 0.8 | Moderate lipophilicity; optimized for cell wall penetration without getting trapped in membranes. |

| PSA | ~100 Ų | Good oral bioavailability potential; capable of passive diffusion. |

| pKa (Pyridine N) | ~5.2 | Partially ionized at physiological pH, aiding solubility in aqueous media. |

Part 2: Biological Activity & Mechanism of Action[3]

Antimicrobial Spectrum

Research into nitrofuran-pyridine hybrids indicates a broad spectrum of activity, with enhanced potency against specific pathogens compared to standard nitrofurans.

-

Gram-Positive Bacteria : High activity against S. aureus (including MRSA) and Enterococcus spp. The pyridine ring facilitates penetration through the thick peptidoglycan layer.

-

Gram-Negative Bacteria : Moderate activity against E. coli and K. pneumoniae.[3] Activity is often dependent on the expression of Type I nitroreductases (NfsA/NfsB).

-

Mycobacteria : Significant interest exists for this scaffold as an anti-tubercular agent.[4] The structure mimics aspects of isoniazid (pyridine ring) and nitroimidazoles (nitro group), potentially offering dual mechanisms of inhibition against M. tuberculosis.

Mechanism of Action (MoA)

The compound functions as a prodrug . Its activity is strictly dependent on bioactivation by bacterial nitroreductases.

-

Cell Entry : Passive diffusion or facilitated transport via porins.

-

Enzymatic Reduction : Bacterial flavoproteins (Nitroreductases) reduce the 5-nitro group.

-

E. coli: NfsA (major) and NfsB (minor).

-

M. tuberculosis: Deazaflavin-dependent nitroreductase (Ddn).

-

-

Radical Formation : The reduction generates reactive nitroso (

) and hydroxylamine ( -

Macromolecular Damage : These electrophilic intermediates covalently bind to bacterial DNA, disrupt the template function, and induce strand breaks. They also attack ribosomal proteins and respiration enzymes.

Visualization: Nitrofuran Activation Pathway

Caption: Step-wise bioactivation of the nitrofuran prodrug leading to bactericidal DNA damage.

Part 3: Experimental Protocols

Chemical Synthesis (Lab Scale)

Objective: To synthesize high-purity material for biological testing.

Reagents : 5-nitro-2-furoic acid, 4-(aminomethyl)pyridine, 1,1'-Carbonyldiimidazole (CDI) or EDCI/HOBt, DMF/DCM.

Protocol :

-

Activation : Dissolve 5-nitro-2-furoic acid (1.0 eq) in dry DMF. Add CDI (1.1 eq) and stir at room temperature for 1 hour (CO

evolution observed). -

Coupling : Add 4-(aminomethyl)pyridine (1.0 eq) dropwise.

-

Reaction : Stir at ambient temperature for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup : Pour into ice-water. The product often precipitates. If not, extract with Ethyl Acetate.

-

Purification : Recrystallize from Ethanol/DMF to yield yellow crystalline solid.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the potency against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Method : Broth Microdilution (CLSI Standards).

-

Stock Prep : Dissolve compound in 100% DMSO to 10 mg/mL. Dilute to 1 mg/mL in Mueller-Hinton Broth (MHB).

-

Plate Setup : Add 100 µL MHB to columns 2–12 of a 96-well plate. Add 200 µL of compound stock to column 1. Perform serial 2-fold dilutions.

-

Inoculum : Adjust bacterial culture to 0.5 McFarland (

CFU/mL). Dilute 1:100. Add 100 µL to each well (Final: -

Incubation : 37°C for 16–20 hours.

-

Readout : Visual turbidity or OD

. The MIC is the lowest concentration with no visible growth.

Cytotoxicity Screening (Mammalian)

Objective: Assess selectivity index (SI) early in development.

Cell Line : Vero (Kidney epithelial) or HepG2. Assay : MTT or Resazurin reduction. Critical Step : Nitrofurans can cause oxidative stress in mammalian cells. Ensure controls include an antioxidant (e.g., NAC) to distinguish mechanism-based toxicity from off-target effects.

Part 4: Research Workflow & Validation Strategy

To ensure data integrity (Trustworthiness), follow this validation loop:

Caption: Iterative workflow for validating nitrofuran-pyridine antimicrobial candidates.

References

-

Structure-Activity Relationships of Nitrofuran Derivatives : Pires, J. R., et al. (2001). Structure-Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Link

-

Pyridine-Nitrofuran Hybrids : Miraz Rahman, K., et al. (2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. Bioorganic & Medicinal Chemistry Letters. Link

-

Antifungal Activity of Nitrofuran Amides : Mandrone, M., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI Pharmaceuticals. Link

-

PubChem Compound Summary : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 844040, N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide. Link

-

Nitroheterocycles in TB : Tichý, A., et al. (2020). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans. ResearchGate. Link

Sources

nitrofuran-based antibacterial agents literature review

Executive Summary: The Renaissance of the Nitroheterocycle

Nitrofurans, once overshadowed by fluoroquinolones and cephalosporins, have re-emerged as critical assets in the fight against multidrug-resistant (MDR) Gram-negative pathogens, particularly uropathogenic Escherichia coli (UPEC). Unlike antibiotics that target a single enzyme (e.g., gyrase inhibitors), nitrofurans function as "prodrugs" that, upon activation, launch a multi-pronged radical attack on bacterial macromolecules.[1] This "shotgun" mechanism creates a high genetic barrier to resistance, making agents like nitrofurantoin and furazolidone enduringly effective.

This guide dissects the molecular mechanics of nitrofuran activation, details the structure-activity relationships (SAR) driving next-generation scaffold design, and provides validated protocols for synthesis and enzymatic assay.

Mechanism of Action: The "Trojan Horse" Activation

The efficacy of nitrofurans hinges on intracellular bioactivation. The drug enters the bacterium as an inert prodrug. It is then reduced by specific flavin-dependent nitroreductases.[2]

The Enzymatic Cascade

-

Entry: Passive diffusion into the bacterial cytosol.

-

Type I Reduction (Oxygen-Insensitive): The primary activation pathway involves NfsA (major oxygen-insensitive nitroreductase) and NfsB (minor). These enzymes perform a two-electron reduction of the 5-nitro group to a nitroso intermediate.

-

Radical Formation: Further reduction generates highly reactive hydroxylamine and nitro-anion free radicals.

-

Macromolecular Damage: These electrophilic intermediates covalently bind to ribosomal proteins, disrupt DNA replication forks, and arrest the citric acid cycle.

The Futile Cycle (Type II Reduction)

In the presence of oxygen, Type II nitroreductases perform a single-electron reduction to a nitro-anion radical, which instantly reacts with

Visualization: Activation & Resistance Logic

The following diagram illustrates the bifurcation between effective activation (Type I) and the futile cycle (Type II), alongside resistance nodes.

Figure 1: Mechanistic pathway of nitrofuran activation. Type I reduction leads to lethal intermediates, while Type II cycles generate oxidative stress.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The pharmacophore of nitrofurans is rigid, but modification of the side chain at the C2 position determines spectrum, solubility, and toxicity.

Core SAR Rules

| Structural Component | Role & Optimization Strategy |

| 5-Nitro Group | Essential. The "warhead." Removal abolishes antibacterial activity. Must be at the C5 position of the furan ring.[3] |

| Furan Ring | Scaffold. Provides the correct redox potential (-0.2 to -0.4 V) for NfsA/B reduction. Isosteres (e.g., thiophene) generally reduce potency. |

| Azomethine Linker (-CH=N-) | Spacer. Connects the furan ring to the side chain. Stabilizes the molecule and extends conjugation, facilitating electron acceptance. |

| C2 Side Chain (R) | Modulator. Determines pharmacokinetic properties. • Hydantoin (Nitrofurantoin): High urinary concentration.[1][2] • Oxazolidinone (Furazolidone): Broad GI activity. • Oxadiazole (New Gen): Improved selectivity against M. tuberculosis. |

Recent Advances (2024-2025)

Recent literature highlights the development of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles . These hybrids replace the traditional hydrazone linkage with a heterocyclic spacer, improving metabolic stability and reducing genotoxicity risks associated with hydrazines [1].

Resistance Mechanisms

Resistance to nitrofurans is clinically slow to develop but biologically distinct.[4] It is rarely target-mediated (since the targets are non-specific) and is almost exclusively activation-mediated .

-

Stepwise Mutations (Chromosomal):

-

Primary: Loss-of-function mutations in nfsA (major reductase). Confers low-level resistance.[2]

-

Secondary: Subsequent mutation in nfsB. Confers high-level resistance when combined with nfsA loss.

-

Cofactor Depletion: Mutations in ribE prevent the synthesis of Flavin Mononucleotide (FMN), an essential cofactor for nitroreductases [2].

-

-

Plasmid-Mediated Efflux (OqxAB):

-

The oqxAB gene cluster encodes an RND-family efflux pump. While primarily associated with olaquindox, it confers cross-resistance to nitrofurantoin by actively pumping the prodrug out before activation can occur [3].

-

Experimental Protocols

Protocol A: Chemical Synthesis of Nitrofurantoin (Lab Scale)

Objective: Synthesis of 1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione (Nitrofurantoin) via acid-catalyzed condensation.

Reagents:

-

5-Nitro-2-furaldehyde (14.1 g, 0.1 mol)

-

1-Aminohydantoin hydrochloride (15.1 g, 0.1 mol)

-

Glacial Acetic Acid (150 mL)

-

Concentrated HCl (catalytic, 1 mL)

-

Water/Ethanol (for washing)

Step-by-Step Workflow:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-aminohydantoin hydrochloride in glacial acetic acid.

-

Addition: Add 5-nitro-2-furaldehyde to the solution. The mixture will darken.[5]

-

Catalysis: Add 1 mL of concentrated HCl.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 2-4 hours. Monitor reaction progress by TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Precipitation: Cool the reaction mixture slowly to room temperature. The yellow precipitate (Nitrofurantoin) will form.

-

Quenching: Pour the mixture into 300 mL of ice-cold water to complete precipitation.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Purification: Wash the cake sequentially with water (2 x 50 mL) and cold ethanol (1 x 30 mL) to remove unreacted aldehyde and acid.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d6) and melting point (decomp. 270-272°C).

Protocol B: Spectrophotometric Nitroreductase Activity Assay

Objective: Quantify the activation potential of bacterial lysates by measuring NADH oxidation.

Principle: Nitroreductases consume NADH to reduce the nitrofuran substrate.[6][7] The rate of NADH depletion (absorbance decrease at 340 nm) is directly proportional to enzyme activity.

Materials:

-

Bacterial Lysate (prepared via sonication of log-phase culture in 50 mM Tris-HCl, pH 7.2)

-

Substrate: Nitrofurantoin (10 mM stock in DMF)

-

Cofactor: NADH (10 mM aqueous stock, fresh)

-

Buffer: 50 mM Tris-HCl (pH 7.2) containing 1 mM DTT

Procedure:

-

Blank Preparation: In a quartz cuvette, mix 900 µL Buffer + 50 µL NADH + 50 µL Lysate. (Measures background NADH oxidase activity).

-

Sample Preparation: In a second cuvette, mix 850 µL Buffer + 50 µL NADH + 50 µL Nitrofurantoin stock.

-

Initiation: Add 50 µL Lysate to the Sample cuvette. Mix immediately by inversion.

-

Measurement: Monitor Absorbance at 340 nm (

) in a kinetic spectrophotometer for 5 minutes at 37°C. -

Calculation:

-

Subtract the background rate (Blank) from the Sample rate.

-

Safety & Genotoxicity: The Ames Test Context

Nitrofurans possess a structural alert for genotoxicity due to the nitro group. However, their clinical safety profile remains acceptable for short-term use (e.g., UTIs) because the reactive intermediates are short-lived and preferentially damage bacterial DNA over mammalian DNA (mammalian cells lack high-activity Type I nitroreductases).

Testing Requirement: Any new nitrofuran derivative must undergo the Salmonella typhimurium reverse mutation assay (Ames Test) using strains TA98 and TA100, both with and without S9 metabolic activation, to assess mutagenic potential early in the drug discovery pipeline [4].

References

-

Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Molecules, 2024. Link

-

Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrofurantoin resistance in Escherichia coli. Antimicrobial Agents and Chemotherapy, 2022. Link

-

Plasmid-Mediated OqxAB Is an Important Mechanism for Nitrofurantoin Resistance in Escherichia coli. Antimicrobial Agents and Chemotherapy, 2016.[6] Link

-

Mechanistic interpretation of the genotoxicity of nitrofurans using quantitative structure-activity relationships. Journal of Medicinal Chemistry, 1993. Link

-

Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance. Karger, 2024. Link

Sources

- 1. droracle.ai [droracle.ai]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. karger.com [karger.com]

- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-nitro-N-(4-pyridinylmethyl)-2-furamide vs. Nitrofurantoin

[1][2]

Executive Summary

This analysis contrasts two distinct nitrofuran architectures: the amide-linked pyridine derivative (PNF-Amide) and the azomethine-linked hydantoin (Nitrofurantoin) .[1][2] While both share the pharmacophoric 5-nitrofuran ring responsible for reductive bioactivation, their structural divergence at the C2-position dictates significantly different physicochemical profiles, synthetic pathways, and potential biological applications.

-

Nitrofurantoin: A clinical staple for urinary tract infections (UTIs), characterized by an acid-labile azomethine linkage and an acidic hydantoin tail.

-

PNF-Amide: A research-grade scaffold characterized by a hydrolytically stable amide linkage and a basic pyridine tail, often explored in Structure-Activity Relationship (SAR) studies for anti-tubercular and broad-spectrum activity.[1][2]

Structural & Physicochemical Analysis[1][3]

The core difference lies in the linker and the terminal heterocycle . These alterations fundamentally shift the electronic distribution and solubility profile.[1]

Comparative Physicochemical Data

| Feature | 5-nitro-N-(4-pyridinylmethyl)-2-furamide (PNF-Amide) | Nitrofurantoin |

| Molecular Formula | C₁₁H₉N₃O₄ | C₈H₆N₄O₅ |

| MW ( g/mol ) | 247.21 | 238.16 |

| Linker Type | Carboxamide (–CO–NH–CH₂–) | Azomethine (–CH=N–) |

| Side Chain | 4-Pyridinylmethyl (Basic, pKa ~5.[1][2]2) | Hydantoin (Acidic, pKa ~7.2) |

| LogP (Predicted) | ~0.4 - 0.8 | -0.47 (Hydrophilic) |

| Solubility | pH-dependent (Soluble in acidic media) | Poor (improved in alkaline media) |

| Electronic Effect | Amide is electron-withdrawing but stable.[1][2] | Azomethine conjugates π-system; hydrolytically labile.[1][2] |

Structural Visualization (DOT)

The following diagram illustrates the structural connectivity and functional group divergence.

Caption: Structural deconstruction showing the divergence in linker chemistry and terminal ring systems between PNF-Amide and Nitrofurantoin.

Synthetic Methodologies

The synthesis of these two compounds requires fundamentally different strategies due to the oxidation state of the furan intermediate (Acid vs. Aldehyde).

PNF-Amide Synthesis (Acylation Protocol)

This protocol utilizes 5-nitro-2-furoic acid as the starting material.[1][2] The carboxylic acid is activated (via acid chloride or coupling reagent) and reacted with 4-(aminomethyl)pyridine .[1][2]

-

Reagents: 5-nitro-2-furoic acid, Thionyl chloride (SOCl₂) or CDI, 4-picolylamine, DMF/DCM.[1][2]

-

Mechanism: Nucleophilic Acyl Substitution.[1]

Step-by-Step Protocol:

-

Activation: Dissolve 5-nitro-2-furoic acid (1.0 eq) in anhydrous CH₂Cl₂. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).

-

Coupling: Cool the solution to 0°C. Add 4-(aminomethyl)pyridine (1.1 eq) and Triethylamine (2.0 eq) dropwise.

-

Workup: Stir at RT for 4 hours. Quench with water.[1] Extract with EtOAc.[1] Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.[1]

-

Purification: Recrystallize from Ethanol/Water to yield yellow needles.

Nitrofurantoin Synthesis (Condensation Protocol)

This protocol utilizes 5-nitrofurfural (aldehyde) and 1-aminohydantoin .[1][2]

-

Reagents: 5-nitrofurfural diacetate (or free aldehyde), 1-aminohydantoin sulfate, Acidic media (Acetic acid/HCl).[1][2]

-

Mechanism: Imine Condensation (Schiff Base formation).[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 1-aminohydantoin sulfate in dilute HCl.

-

Condensation: Add a solution of 5-nitrofurfural (dissolved in acetic acid) slowly to the hydantoin solution at 60-70°C.

-

Precipitation: The product, Nitrofurantoin, is poorly soluble in acid and precipitates immediately as a yellow solid.

-

Filtration: Filter the hot solution, wash the cake with water and ethanol to remove unreacted aldehyde.

Synthesis Logic Diagram

Caption: Divergent synthetic pathways: PNF-Amide proceeds via carboxylic acid activation, while Nitrofurantoin proceeds via aldehyde condensation.[1][2]

Mechanism of Action & Biological Validation

Both compounds function as prodrugs , requiring bioactivation by bacterial nitroreductases (NTRs).[3] However, the kinetics and downstream effects differ.

The Nitroreductase Cascade[2]

-

Entry: The drug enters the bacteria.[1] PNF-Amide (basic) may utilize different porins or diffusion gradients compared to Nitrofurantoin (acidic).[1][2]

-

Reduction: Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases reduce the 5-nitro group.[1][2]

-

Radical Formation:

-

Nitrofurantoin: Rapidly cycles to generate superoxide anions (

), causing oxidative stress. -

PNF-Amide: The amide linker is more electron-withdrawing than the imine, potentially altering the redox potential (

) of the nitro group.[1][2] This can stabilize the nitro-anion radical or facilitate further reduction to the hydroxylamine (

-

Experimental Protocol: Nitroreductase Kinetic Assay

To validate the activation of PNF-Amide vs. Nitrofurantoin, use a spectrophotometric assay with purified E. coli nitroreductase (NfsA or NfsB).

Materials:

-

Recombinant NfsA/NfsB enzyme.[1]

-

NADPH (Cofactor).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.5.[1]

-

Substrates: PNF-Amide and Nitrofurantoin (dissolved in DMSO).[1][2]

Method:

References

-

PubChem. (2025).[1] Compound Summary: N-(4-methyl-2-pyridinyl)-5-nitrofuran-2-carboxamide.[1][2] National Library of Medicine.[1] [Link][2]

-

NIST Chemistry WebBook. (2025).[1] Nitrofurantoin: Chemical Structure and Properties. National Institute of Standards and Technology.[1] [Link][2]

- McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy.

Technical Guide: Therapeutic Applications of Pyridine-Substituted Nitrofurans

Executive Summary

The resurgence of nitrofurans (e.g., nitrofurantoin, furazolidone) in the era of antimicrobial resistance (AMR) is tempered by their historical limitations: poor aqueous solubility, rapid metabolic clearance, and genotoxicity concerns. Pyridine-substituted nitrofurans represent a strategic medicinal chemistry evolution designed to overcome these barriers.

By incorporating a pyridine pharmacophore, researchers can modulate the electron density of the nitrofuran core, significantly enhancing aqueous solubility (via protonation of the pyridine nitrogen) and targeting specific bacterial reductases (e.g., Ddn in Mycobacterium tuberculosis). This guide outlines the rationale, synthesis, and validation of these hybrid scaffolds for MDR (Multidrug-Resistant) bacterial and tubercular applications.

Structural Rationale: The Pyridine Advantage[1][2]

The integration of a pyridine ring into the nitrofuran scaffold is not merely cosmetic; it serves three critical physicochemical functions:

-

Solubility Modulation: Traditional nitrofurans are lipophilic and poorly soluble. The pyridine nitrogen (

) allows for salt formation, improving bioavailability and formulation stability. -

Electronic Tuning: The electron-withdrawing nature of the pyridine ring (if conjugated) or its capacity for H-bonding can alter the reduction potential of the nitro group (

), potentially reducing off-target mammalian toxicity while maintaining bacterial nitroreductase affinity. -

Target Specificity: In anti-tubercular applications, the pyridine moiety facilitates binding to the F420-dependent nitroreductase (Ddn) or Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), targets distinct from those of standard antibiotics.

Table 1: Comparative Profile – Traditional vs. Pyridine-Substituted Nitrofurans

| Feature | Traditional Nitrofurans (e.g., Nitrofurantoin) | Pyridine-Substituted Nitrofurans (Hybrids) |

| Solubility | Low (Class II/IV BCS) | High (Tunable via salt formation) |

| Primary Target | Non-specific DNA damage (Type I Nitroreductase) | Targeted (Ddn, DprE1) + DNA damage |

| Spectrum | Urinary Tract Pathogens (Gram -/+) | Expanded: M. tuberculosis, MRSA, H. pylori |

| Metabolic Stability | Rapid renal clearance | Enhanced via steric/electronic modification |

| Genotoxicity Risk | High (Ames Positive) | Modulated (Structure-dependent mitigation) |

Mechanism of Action (MOA)

The therapeutic efficacy of these compounds relies on bioreductive activation . They are prodrugs requiring intracellular reduction by bacterial nitroreductases (NTRs).

The Radical Cascade

-

Entry: The compound permeates the bacterial cell wall (facilitated by pyridine-enhanced solubility).

-

Activation: Type I (oxygen-insensitive) nitroreductases (e.g., NfsA/NfsB in E. coli or Ddn in Mtb) transfer electrons to the nitro group.[1][2]

-

Radical Anion Formation: The nitro group is reduced to a nitro-radical anion (

). -

Cytotoxicity: In aerobic conditions, this radical generates superoxide anions (ROS). In anaerobic conditions (or via further reduction), it forms hydroxylamines (

), which covalently bind to DNA and proteins, causing lethal damage.

Visualization: Bioreductive Pathway

Figure 1: The activation cascade of pyridine-nitrofuran prodrugs within a mycobacterial or bacterial cell.

Chemical Synthesis Protocol

To synthesize a high-purity pyridine-substituted nitrofuran, we typically utilize a condensation reaction between a nitrofuran aldehyde and an aminopyridine derivative. This Schiff base formation (often followed by reduction to an amine or retention as an imine/hydrazone) is robust and scalable.

Representative Workflow: Synthesis of N-(pyridine-2-yl)-5-nitrofuran-2-carboxamide

Reagents:

-

5-Nitro-2-furoic acid (Starting material)[3]

-

2-Aminopyridine (Coupling partner)

-

EDC·HCl / HOBt (Coupling agents) or Thionyl Chloride (

) -

DMF or Dichloromethane (Solvent)

Step-by-Step Protocol:

-

Activation: Dissolve 5-nitro-2-furoic acid (10 mmol) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (12 mmol) and catalytic DMF. Reflux for 2 hours to generate the acid chloride in situ. Evaporate excess

under vacuum. -

Coupling: Re-dissolve the residue in dry DCM. Add 2-Aminopyridine (10 mmol) and Triethylamine (12 mmol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Workup: Quench with water. Wash the organic layer with saturated

(to remove unreacted acid) and brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water. -

Validation: Confirm structure via

H-NMR (look for furan protons at

Visualization: Synthesis Logic

Figure 2: Logical flow for the synthesis and purification of the target hybrid scaffold.

Validation Protocols (Preclinical)

Trustworthiness in drug development stems from rigorous validation. For nitrofurans, two assays are non-negotiable: MIC Determination (Efficacy) and the Ames Test (Safety/Mutagenicity).

A. Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines

-

Preparation: Prepare stock solution of the pyridine-nitrofuran in DMSO (due to enhanced solubility, lower DMSO % is often possible compared to parent nitrofurans).

-

Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Range: 64

to 0.06 -

Inoculation: Add bacterial suspension (e.g., M. tuberculosis H37Rv or S. aureus ATCC 29213) adjusted to

CFU/mL. -

Incubation:

-

Readout: The MIC is the lowest concentration preventing visible growth (or color change).

B. Mutagenicity Screening (Ames Test)

Critical for Nitrofurans due to the nitro-group risk.

-

Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: Perform assay with and without S9 rat liver fraction (to simulate mammalian metabolism).

-

Protocol: Plate bacteria with test compound (0.1 – 100

/plate) on histidine-deficient agar. -

Evaluation: Count revertant colonies. A fold-increase

over solvent control indicates mutagenicity.-

Note: Pyridine substitution aims to reduce this liability compared to Nitrofurazone.

-

References

-

Discovery and characterization of antimycobacterial nitro-containing compounds. Source: Antimicrobial Agents and Chemotherapy (ASM Journals). Context: Describes nitrofuran-based prodrugs (HC2209, HC2210) activated by F420-dependent nitroreductase (Ddn) in M. tuberculosis.[6][8][9] URL:[Link]

-

Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. Source:[1][2] PLOS Pathogens. Context: Comprehensive review of nitrofuran mechanisms, resistance (NfsA/NfsB), and the development of new derivatives. URL:[Link]

-

Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Source: Journal of Chemistry (Hindawi/Wiley). Context: Details the synthesis of hybrid molecules and their activity against MRSA and cancer cell lines. URL:[Link]

-

Mutagenicity of nitrofuran derivatives: Review. Source: Environmental Mutagenesis (PubMed). Context: Foundational toxicology data regarding the mutagenic potential of the nitrofuran moiety and structure-activity relationships.[10] URL:[Link]

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenic activity of carcinogenic and noncarcinogenic nitrofurans and of urine of rats fed these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity of nitrofuran derivatives: review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagen screening with bacteria: niridazole and nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Mutagenicity studies of a carcinogenic nitrofuran and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

5-nitro-N-(4-pyridinylmethyl)-2-furamide safety data sheet (SDS)

Technical Monograph: 5-nitro-N-(4-pyridinylmethyl)-2-furamide A Surrogate Safety Data Sheet & Handling Guide for High-Potency Research Chemicals[1]

Part 1: Chemical Identity & Theoretical Properties

Compound Name: 5-nitro-N-(4-pyridinylmethyl)-2-furamide Synonyms: N-(pyridin-4-ylmethyl)-5-nitrofuran-2-carboxamide; 5-nitro-N-(4-picolyl)-2-furoamide.[1] Chemical Family: Nitrofuran-Pyridine Hybrid CAS Number: Not formally assigned (Research Chemical).[1] ChemDiv ID: 4130-0156 Molecular Formula: C₁₁H₉N₃O₄ Molecular Weight: 247.21 g/mol [1][2]

Physicochemical Profile (Predicted/Analogous)

-

Physical State: Crystalline Solid (Yellow to Orange powder).

-

Melting Point: ~160–200°C (Derived from structural analogs like N-(4-methyl-2-pyridinyl)-5-nitro-2-furamide [MP: 247°C] and N-benzyl-5-nitrofuran-2-carboxamide).

-

Solubility:

-

LogP (Predicted): ~1.2 – 1.6 (Lipophilic enough for cell penetration, hydrophilic enough for oral bioavailability).

Part 2: Hazard Identification (Surrogate Analysis)

As a specific SDS is unavailable for this research compound, this section utilizes Structure-Activity Relationship (SAR) analysis to derive a "Surrogate SDS" based on its two primary toxicophores: the 5-nitrofuran core and the 4-aminomethylpyridine moiety.[1]

Core Hazard: Genotoxicity & Carcinogenicity[1]

-

Mechanism: Nitrofurans are prodrugs activated by bacterial nitroreductases (Type I/II). In mammalian systems, enzymatic reduction can generate reactive nitroso and hydroxylamine intermediates. These electrophiles covalently bind to DNA, causing mutagenesis.

-

Risk Level: High. Treat as a Suspected Human Carcinogen (Category 2) and Germ Cell Mutagen (Category 2) .

-

Reference: Analogous compounds like Nitrofurantoin and Nitrofurazone are IARC Group 3 or 2B carcinogens.

Secondary Hazard: Irritation & Neurotoxicity[1]

-

Mechanism: Pyridine derivatives are known skin/mucous membrane irritants. 4-Picolylamine (the precursor) is corrosive (Skin Corr.[1] 1B). While the amide bond mitigates corrosivity, the compound remains a likely Skin/Eye Irritant (Category 2) .

-

Neurotoxicity: Pyridines can exhibit neurotoxic effects upon high-dose chronic exposure.[1]

Visual Hazard Logic (SAR Analysis)

Figure 1: Deconstruction of the molecule into its constituent hazard classes based on Structure-Activity Relationships.[1]

Part 3: Handling & Containment Protocols

Directive: Due to the nitrofuran moiety, this compound must be handled as a Potent Genotoxin .

Engineering Controls

-

Primary Containment: All weighing and solubilization of the dry powder must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

-

Static Control: Use an ionizing fan during weighing; nitrofurans are often electrostatic powders that disperse easily.

Personal Protective Equipment (PPE)

-

Hands: Double nitrile gloves (0.11 mm min. thickness). Change outer gloves immediately after contact.

-

Respiratory: If working outside a hood (not recommended), use a P100/N95 particulate respirator.

-

Eyes: Chemical safety goggles.

Decontamination Protocol

-

Solvent: 10% Bleach (Sodium Hypochlorite) is ineffective for nitrofurans and may generate toxic chloramines with the pyridine ring.

-

Recommended Decon:

-

Wipe with 1M NaOH (hydrolyzes the amide and opens the furan ring).

-

Follow with 70% Ethanol to solubilize residues.

-

Final water rinse.

-

Part 4: Synthesis & Purification (Technical Guide)

Objective: Synthesis of 5-nitro-N-(4-pyridinylmethyl)-2-furamide via CDI coupling. Rationale: The acid chloride method (using thionyl chloride) is harsh and may degrade the sensitive nitrofuran ring. The 1,1'-Carbonyldiimidazole (CDI) method is milder and prevents side reactions.

Reagents:

-

5-Nitro-2-furoic acid (1.0 eq)[1]

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[1]

-

4-(Aminomethyl)pyridine (4-Picolylamine) (1.0 eq)[1]

-

Solvent: Anhydrous 1,4-Dioxane or DMF.

Step-by-Step Protocol:

-

Activation:

-

Dissolve 5-nitro-2-furoic acid in anhydrous 1,4-Dioxane under Nitrogen atmosphere.

-

Add CDI portion-wise. Evolution of CO₂ gas will be observed.

-

Stir at Room Temperature (RT) for 2 hours to form the active acyl-imidazole intermediate.

-

-

Coupling:

-

Add 4-(Aminomethyl)pyridine dropwise to the reaction mixture.

-

Stir at RT for 12 hours.

-

Optional: Reflux for 2 hours to drive completion if TLC shows unreacted acid.

-

-

Workup:

-

Remove solvent under reduced pressure (Rotavap).

-

Resuspend residue in water (product is likely insoluble).

-

Adjust pH to ~8-9 with saturated NaHCO₃ to neutralize any unreacted acid.

-

Filter the precipitate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or Acetonitrile .

-

Purity Check: HPLC (C18 column, Water/Acetonitrile gradient).

-

Synthesis Workflow Diagram

Figure 2: One-pot synthesis workflow using CDI activation to minimize nitrofuran degradation.

Part 5: Emergency Response Data

| Scenario | Immediate Action | Medical Note |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen.[9] | Monitor for delayed pulmonary edema (rare, but possible with pyridines). |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol immediately (increases absorption). | Nitrofuran absorption can cause hemolytic anemia in G6PD-deficient individuals.[1] |

| Eye Contact | Rinse cautiously with water for 15 min.[8][9] Remove contact lenses. | Alkaline nature of pyridine moiety may cause corneal damage. |

| Ingestion | Rinse mouth. Do NOT induce vomiting . | Administer activated charcoal if within 1 hour. |

References

-

National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 844040: N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide.[1] Retrieved from [Link]

-

Masini, T., et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

De Vita, D., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI Pharmaceuticals. Retrieved from [Link]

Sources

- 1. N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide | C11H9N3O4 | CID 844040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 5-nitro-N-[(pyridin-4-yl)methyl]furan-2-carboxamide - Chemdiv [chemdiv.com]

- 3. caymanchem.com [caymanchem.com]

- 4. N-(4-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide | Molport-001-892-017 | Novel [molport.com]

- 5. Synthesis and evaluation of novel electrophilic nitrofuran carboxamides and carboxylates as radiosensitizers and bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | C8H5N3O4S | CID 32486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Note: Synthesis Protocol for 5-Nitro-N-(4-pyridinylmethyl)-2-furamide

Executive Summary

This application note details the synthesis of 5-nitro-N-(4-pyridinylmethyl)-2-furamide , a structural analog of the nitrofuran class of antibiotics (e.g., Nitrofurantoin, Nitrofurazone).[1][2] These compounds are of significant interest in drug discovery for their antibacterial and anti-tubercular properties.[1]

We present two distinct synthetic pathways:

-

Method A (Acid Chloride Activation): The robust, high-yielding "Gold Standard" for scale-up.[1][2]

-

Method B (CDI-Mediated Coupling): A mild, one-pot "Green Chemistry" alternative avoiding corrosive thionyl chloride.[1][2]

Retrosynthetic Analysis & Strategy

The target molecule combines an electron-deficient 5-nitrofuran core with a basic pyridine side chain via an amide linker.[1][2]

Strategic Considerations

-

Electronic Effects: The 5-nitro group is strongly electron-withdrawing, deactivating the furan ring towards electrophilic aromatic substitution but activating the C2-carbonyl for nucleophilic attack.[1][2] This makes the acid chloride pathway highly efficient.[1]

-

Solubility: The product is expected to be poorly soluble in non-polar solvents due to the rigid amide bond and nitro group, facilitating purification by precipitation.

-

Base Sensitivity: The furan ring, while stable, can undergo ring-opening under harsh basic conditions.[1] Controlled stoichiometry of bases (TEA/DIPEA) is critical.

Reaction Pathway Diagram

Figure 1: Dual synthetic pathways for the target amide.[3] Method A utilizes acid chloride activation; Method B utilizes imidazole activation.[2]

Experimental Protocols

Method A: Acid Chloride Activation (Recommended for Scale-Up)

This method isolates the reactive acid chloride intermediate, ensuring complete conversion of the carboxylic acid before amine addition.

Reagents:

-

Thionyl chloride (

) (5.0 eq)[2] -

Triethylamine (

) (2.0 eq)[2] -

Solvents: Dry Toluene, Dry Dichloromethane (DCM)

Step-by-Step Procedure:

-

Activation:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

), suspend 5-nitro-2-furoic acid (e.g., 5.0 g) in dry toluene (50 mL). -

Add thionyl chloride (11.5 mL) and a catalytic drop of DMF.

-

Reflux the mixture at 80°C for 3 hours. The suspension should clear as the acid chloride forms.

-

Critical Step: Evaporate the solvent and excess

under reduced pressure.[1] Co-evaporate with dry toluene (

-

-

Coupling:

-

Dissolve the crude acid chloride in dry DCM (50 mL) and cool to 0°C in an ice bath.

-

In a separate vessel, mix 4-picolylamine (1.1 eq) and triethylamine (2.0 eq) in dry DCM (20 mL).

-

Add the amine/base solution dropwise to the acid chloride solution over 30 minutes, maintaining temperature <5°C.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

-

-

Work-up:

-

The product often precipitates directly from DCM.[1] If so, filter and wash with cold DCM and water.

-

If no precipitation: Wash the organic layer with saturated

( -

Dry over

, filter, and concentrate.

-

Method B: CDI-Mediated Coupling (Recommended for Safety/Green Chem)

This method avoids the generation of HCl and corrosive thionyl chloride fumes.[2]

Reagents:

Step-by-Step Procedure:

-

Activation:

-

Coupling:

-

Work-up:

Purification and Characterization

Purification Strategy: The crude product from either method is likely a yellow to brownish solid.[1]

-

Recrystallization: The optimal solvent system is typically Ethanol/DMF (9:1) or Acetonitrile . Heat to boiling, filter hot to remove insolubles, and cool slowly.

-

Flash Chromatography: If necessary, use a gradient of MeOH in DCM (0%

5%).

Data Summary Table:

| Parameter | Specification / Expectation | Notes |

| Appearance | Yellow crystalline solid | Typical of 5-nitrofuran derivatives |

| Yield (Method A) | 75% – 90% | Higher yield, more work-up required |

| Yield (Method B) | 60% – 80% | Cleaner profile, lower yield |

| Melting Point | 160°C – 200°C (Range Est.)[1][2] | Note: Isomers melt ~247°C; verify experimentally |

| TLC ( | ~0.4 (5% MeOH/DCM) | UV active (254 nm) |

| Solubility | DMSO, DMF (High); EtOH (Mod); Water (Low) |

Spectroscopic Validation (Expected):

-

NMR (DMSO-

Safety & Handling (HSE)

-

Nitrofurans: Many nitrofuran derivatives exhibit mutagenic properties.[1] Handle all solids in a fume hood wearing N95/P100 respiratory protection or a powered air-purifying respirator (PAPR) if handling fine powder.[1][2]

-

Thionyl Chloride (Method A): Extremely corrosive and reacts violently with water to release HCl and

. Use only in a well-ventilated fume hood.[1][2] Quench excess -

CDI (Method B): Moisture sensitive. Store under inert atmosphere.

References

-

PubChem. (2025). N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide. National Library of Medicine.[1] [Link][2]

-

Raimondi, M. V., et al. (2022).[4] Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(5), 1738. (Describes CDI coupling protocol for nitrofuran-pyridine analogs). [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide | C11H9N3O4 | CID 844040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]

Application Notes and Protocols: In Vitro Antibacterial Screening of Nitrofuran Derivatives

Introduction: The Enduring Relevance of Nitrofurans

Nitrofurans, a class of synthetic antibiotics discovered in the 1940s, remain a crucial component of the clinical arsenal, particularly for the treatment of uncomplicated urinary tract infections (UTIs).[1] Their sustained efficacy is largely attributed to a multifaceted mechanism of action and a high barrier to the development of resistance.[2][3] Unlike many other antibiotics that have a single target, nitrofurans, once activated within the bacterial cell, generate reactive intermediates that disrupt multiple vital cellular processes, including DNA and RNA synthesis, protein synthesis, and cell wall synthesis.[4][5] This broad-based attack makes it difficult for bacteria to evolve resistance through a single mutation.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro methods for screening the antibacterial activity of nitrofuran derivatives. Adherence to these robust protocols is essential for generating reproducible and reliable data to inform preclinical and clinical development.

The Imperative of Prodrug Activation

A defining characteristic of nitrofurans is their nature as prodrugs; they are inactive until they enter a susceptible bacterial cell and are reduced by bacterial flavoproteins, specifically nitroreductases (encoded by genes such as nfsA and nfsB).[1][4] This enzymatic reduction creates highly reactive electrophilic intermediates and reactive oxygen species (ROS).[4] These intermediates are the active agents, indiscriminately attacking various macromolecules within the cell.[6]

This activation mechanism is also the primary route of bacterial resistance. Mutations in the nfsA and/or nfsB genes can lead to the production of defective or inactive nitroreductase enzymes, preventing the conversion of the nitrofuran prodrug into its toxic form.[7][8] Therefore, understanding this activation pathway is critical for interpreting susceptibility test results.

Caption: Mechanism of action of nitrofuran antibiotics.

Core Screening Methodologies

Standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are paramount for ensuring the comparability and validity of antibacterial screening data.[9][10] The two most fundamental and widely adopted methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing susceptibility.

Broth Microdilution: Quantifying Potency (MIC Determination)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][11] The MIC is defined as the lowest concentration of an antibiotic that completely inhibits the visible growth of a microorganism after overnight incubation.[9]

Principle

This assay involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the nitrofuran derivative in a liquid growth medium within a 96-well microtiter plate.[9][11] The quantitative nature of the MIC provides a precise measure of a compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing the activity of different derivatives.[12]

Protocol: Broth Microdilution for Nitrofuran Derivatives

Materials:

-

96-well sterile microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

-

Nitrofuran derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial culture (18-24 hours old) on an appropriate agar plate

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Optional: 2,3,5-triphenyltetrazolium chloride (TTC) solution as a growth indicator[13]

Procedure:

-

Preparation of Antimicrobial Solutions: a. Prepare a high-concentration stock solution of the nitrofuran derivative in a suitable solvent (e.g., DMSO). Note the solubility limitations. b. Create a working solution by diluting the stock solution in CAMHB. c. Perform serial two-fold dilutions of the working solution directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[14] Typically, 100 µL of diluted compound is added to each well.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9] d. Further dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted nitrofuran compound. b. Include essential controls on each plate:

- Growth Control: Broth and inoculum, without any antibiotic. This well should show turbidity.

- Sterility Control: Broth only, without inoculum. This well should remain clear. c. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

Interpretation of Results: a. After incubation, visually inspect the microtiter plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the nitrofuran derivative that shows no visible growth.[9] c. If using a growth indicator like TTC, a color change (e.g., to red) indicates bacterial growth. The MIC is the lowest concentration well that remains colorless.[13]

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion (Kirby-Bauer) Assay: Assessing Susceptibility

The disk diffusion test is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antibiotic.[15][16] It is widely used in clinical microbiology laboratories due to its simplicity and cost-effectiveness.

Principle

A paper disk impregnated with a standardized concentration of the nitrofuran derivative is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk.[15] The diameter of this zone is inversely proportional to the MIC.

Protocol: Disk Diffusion for Nitrofuran Derivatives

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Paper disks (6 mm diameter) impregnated with a standard concentration of the nitrofuran (e.g., 300 µg for nitrofurantoin).[17]

-

Bacterial culture and materials for inoculum preparation as in the broth microdilution method.

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Ruler or calipers

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard, as described previously.[18]

-

Plate Inoculation: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab several times against the inside of the tube above the fluid level to remove excess liquid. c. Swab the entire surface of the MHA plate uniformly in three directions (streaking over the entire plate, rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.[18]

-

Application of Disks: a. Allow the plate to dry for a few minutes. b. Using sterile forceps or a disk dispenser, apply the nitrofuran-impregnated disks to the surface of the agar. c. Ensure the disks are in firm contact with the agar.

-

Incubation: a. Invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.[16]

-

Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. b. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the clinical breakpoints established by CLSI or EUCAST.[17][19] For example, for Enterobacterales and nitrofurantoin (300 µg disk), CLSI M100-ED30 defines ≥17 mm as Susceptible, 15-16 mm as Intermediate, and ≤14 mm as Resistant.[17]

Time-Kill Kinetics Assay: Differentiating Bactericidal vs. Bacteriostatic Activity

While MIC determination indicates the concentration needed to inhibit growth, it does not reveal whether the compound kills the bacteria (bactericidal) or merely prevents them from multiplying (bacteriostatic). The time-kill kinetics assay provides this crucial information.[20][21]

Principle

This dynamic assay measures the change in bacterial density (CFU/mL) over time in the presence of a specific concentration of the nitrofuran derivative (often at multiples of the MIC). A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum's CFU/mL over a specified period (usually 24 hours).[20][21] A bacteriostatic agent maintains the initial inoculum count or causes a <3-log₁₀ reduction.[20]

Protocol: Time-Kill Assay

Materials:

-

Flasks or tubes containing CAMHB

-

Nitrofuran derivative stock solution

-

Standardized bacterial inoculum

-

Sterile saline for serial dilutions

-

Agar plates for colony counting

-

Shaking incubator (35°C ± 2°C)

Procedure:

-

Preparation: a. Prepare flasks containing CAMHB with the nitrofuran derivative at desired concentrations (e.g., 1x, 2x, 4x MIC). b. Include a growth control flask (no antibiotic). c. Prepare a standardized bacterial inoculum and dilute it to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in each flask.

-

Incubation and Sampling: a. Incubate the flasks at 35°C in a shaking incubator. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[20]

-

Quantification: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate a defined volume of each dilution onto agar plates. c. Incubate the plates for 18-24 hours.

-

Data Analysis: a. Count the colonies on the plates to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration and the growth control. c. Analyze the curves to determine the rate and extent of bacterial killing. A ≥3-log₁₀ reduction from the initial (time 0) inoculum indicates bactericidal activity.[21]

Data Interpretation and Key Considerations

| Assay Type | Primary Output | Key Interpretation | Causality Behind Choices |

| Broth Microdilution | Minimum Inhibitory Concentration (MIC) in µg/mL | The lowest concentration that inhibits visible bacterial growth. A lower MIC indicates higher potency. | Provides a quantitative measure of potency, essential for lead optimization and SAR analysis. Standardized by CLSI/EUCAST for inter-laboratory comparability.[9][10] |

| Disk Diffusion | Zone of Inhibition Diameter in mm | The diameter is correlated with the MIC. Categorizes the isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints. | A rapid, cost-effective method for routine susceptibility screening. Breakpoints are clinically validated to predict therapeutic outcomes.[17][18] |

| Time-Kill Kinetics | Log₁₀ CFU/mL vs. Time | A ≥3-log₁₀ (99.9%) reduction in CFU/mL indicates bactericidal activity. A <3-log₁₀ reduction indicates bacteriostatic activity. | Differentiates between growth inhibition and cell death, which is critical for treating severe infections or immunocompromised patients.[20][22] |

Trustworthiness and Self-Validation

-

Quality Control (QC): Always include reference QC strains with known susceptibility profiles (e.g., E. coli ATCC 25922) in each assay run.[23] The results for these strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the test run.

-

Standardization: Strict adherence to standardized protocols for inoculum density, media composition, and incubation conditions is non-negotiable for achieving reproducible results.[16][24]

-

Intrinsic Resistance: Be aware that some bacterial species, such as Proteus spp. and Pseudomonas spp., exhibit intrinsic resistance to nitrofurans.[25]

-

Breakpoint Application: Clinical breakpoints for nitrofurantoin are often limited to specific organisms and infection types (e.g., E. coli from uncomplicated UTIs).[25] Extrapolation to other species or infection sites is not recommended.

Conclusion

The in vitro antibacterial screening methods detailed in this guide—broth microdilution, disk diffusion, and time-kill kinetics—provide a robust framework for evaluating the activity of novel nitrofuran derivatives. By understanding the unique mechanism of action of this antibiotic class and adhering to standardized, quality-controlled protocols, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to the successful discovery and development of new antibacterial agents that can build upon the enduring legacy of the nitrofurans.

References

-

Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33 Suppl A, 23–30. Retrieved February 20, 2026, from [Link]

-

Karimi, M., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Cureus, 14(3), e23689. Retrieved February 20, 2026, from [Link]

-

Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved February 20, 2026, from [Link]

-

What is the mechanism of Nitrofurantoin? (2024, July 17). Patsnap Synapse. Retrieved February 20, 2026, from [Link]

-

What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? (2026, February 5). Dr.Oracle. Retrieved February 20, 2026, from [Link]

-

Ateba, C. N., et al. (2018). Genomic Insights Into Nitrofurantoin Resistance Mechanisms and Epidemiology in Clinical Enterobacteriaceae. Future Microbiology, 13(5), 535-548. Retrieved February 20, 2026, from [Link]

-

Mechanism of nitrofuran activation and resistance. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Murray, B. E., & Rensimer, E. R. (1983). Potential Unreliability of Nitrofurantoin Disks in Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 24(2), 273–274. Retrieved February 20, 2026, from [Link]

-

Insights into the success of the UTI antibiotic nitrofurantoin. (2024, December 11). Antimicrobial resistance network. Retrieved February 20, 2026, from [Link]

-

Kyriakides, G. Z., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Expert Review of Anti-infective Therapy. Retrieved February 20, 2026, from [Link]

-

Bacteriostatic versus Bactericidal. (n.d.). Time of Care. Retrieved February 20, 2026, from [Link]

-

Abbas, M. A., et al. (2025). Molecular Investigation of Nitrofurantoin Resistance Genes in Escherichia coli Isolates from Urinary Tract Infections. Indonesian Journal of Clinical Pathology and Medical Laboratory, 31(3), 229-235. Retrieved February 20, 2026, from [Link]

-

Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive. Retrieved February 20, 2026, from [Link]

-

Validation of high-throughput time-kill assay. (n.d.). Helda - University of Helsinki. Retrieved February 20, 2026, from [Link]

-

AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). The British Society for Antimicrobial Chemotherapy. Retrieved February 20, 2026, from [Link]

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2023, January 20). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

-

Disk diffusion test. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Retrieved February 20, 2026, from [Link]

-

M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved February 20, 2026, from [Link]

-

Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. (2023, August 8). MDPI. Retrieved February 20, 2026, from [Link]

-

Susceptibility to 5-nitrofurans using a broth microdilution assay under... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. (2001, October 2). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved February 20, 2026, from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved February 20, 2026, from [Link]

-

EUCAST Frequently Asked Questions. (2023, June 14). EUCAST. Retrieved February 20, 2026, from [Link]

-

Rationale Documents. (n.d.). EUCAST. Retrieved February 20, 2026, from [Link]

-

Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved February 20, 2026, from [Link]

-

EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). EUCAST. Retrieved February 20, 2026, from [Link]

-

Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

-

Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.). Annals of Laboratory Medicine. Retrieved February 20, 2026, from [Link]

-

CLSI 2024 M100Ed34(1). (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 20, 2026, from [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). YouTube. Retrieved February 20, 2026, from [Link]

-

Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). FSIS.USDA.gov. Retrieved February 20, 2026, from [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved February 20, 2026, from [Link]

Sources

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrofurantoin [sites.manchester.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. indonesianjournalofclinicalpathology.org [indonesianjournalofclinicalpathology.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acm.or.kr [acm.or.kr]

- 14. mdpi.com [mdpi.com]

- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. nih.org.pk [nih.org.pk]

- 18. asm.org [asm.org]

- 19. researchgate.net [researchgate.net]

- 20. emerypharma.com [emerypharma.com]

- 21. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]

- 22. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. szu.gov.cz [szu.gov.cz]

- 24. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 25. bsac.org.uk [bsac.org.uk]

Application Note: HPLC Purity Analysis of 5-nitro-N-(4-pyridinylmethyl)-2-furamide

Abstract & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 5-nitro-N-(4-pyridinylmethyl)-2-furamide . This compound integrates a pharmacophore-rich 5-nitrofuran moiety with a basic pyridine ring via an amide linkage. Due to its structural duality—combining the hydrophobicity and UV-activity of the nitrofuran with the ionizable basicity of the pyridine (pKa ~5.2)—standard generic gradients often fail to produce symmetrical peaks or adequate resolution from hydrolytic impurities.

This guide provides a "First Principles" approach to method design, addressing the specific challenges of pyridine tailing , nitrofuran photolability , and amide hydrolysis . It is intended for researchers in medicinal chemistry and drug development.

Physicochemical Context & Method Strategy

To design a self-validating method, we must first understand the molecule's behavior in solution.

| Property | Value / Characteristic | Impact on HPLC Method |

| Structure | 5-nitrofuran + Amide + Pyridine | Dual chromophores; potential for amide hydrolysis. |

| Basicity (pKa) | ~5.2 (Pyridine nitrogen) | Critical: At neutral pH (7.0), the pyridine is partially ionized, leading to peak broadening. At pH < 3.0, it is fully protonated ( |

| UV Absorption | Detection at 310 nm offers specificity for the nitrofuran core, minimizing interference from non-nitro impurities. | |

| Solubility | Low in water; High in DMSO/ACN | Sample diluent must contain organic solvent (e.g., 50% ACN) to prevent precipitation. |

| Stability | Photosensitive (Nitro group) | Precaution: Use amber glassware; minimize exposure to ambient light. |

The "Why" Behind the Protocol

-

Column Choice: A C18 column with high surface coverage and end-capping is selected to minimize interaction between the protonated pyridine nitrogen and residual silanols on the silica support, which causes tailing.

-

pH Selection: We utilize a pH 3.0 phosphate buffer . This ensures the pyridine ring is fully protonated (cationic). While this reduces retention slightly compared to the neutral species, it guarantees a single ionic state, resulting in sharp, reproducible peaks.

-

Detection: While 254 nm detects all aromatics, 310 nm is selected as the primary wavelength to specifically target the intact nitrofuran chromophore and monitor its degradation.

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: 5-nitro-N-(4-pyridinylmethyl)-2-furamide (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%).

Instrumentation & Conditions

| Parameter | Setting |

| Instrument | HPLC with PDA (Photodiode Array) or UV-Vis Detector |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity silica |

| Column Temp | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | Channel A: 310 nm (Quantitation); Channel B: 254 nm (Impurity profiling) |

| Run Time | 20 Minutes |

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 2.72 g of

in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid. Filter through a 0.22 µm membrane. -

Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

This gradient is designed to elute the polar hydrolytic impurities (4-picolylamine and 5-nitro-2-furoic acid) early, while retaining the main amide peak.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibrate / Injection |

| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End of Run |

Sample Preparation Workflow

Caution: Nitrofurans are potentially mutagenic. Handle with gloves and work in a fume hood.

Stock Solution Preparation (1.0 mg/mL)

-

Weigh 10.0 mg of 5-nitro-N-(4-pyridinylmethyl)-2-furamide into a 10 mL amber volumetric flask.

-

Add 5 mL of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to ensure complete dissolution. Sonicate for 5 minutes.

-

Dilute to volume with Acetonitrile.

Working Standard (50 µg/mL)

-

Transfer 500 µL of Stock Solution into a 10 mL amber flask.

-

Dilute to volume with Mobile Phase A : Acetonitrile (50:50) .

-

Note: Matching the diluent to the initial gradient conditions prevents peak distortion.

-

System Suitability Check

Before running samples, inject the Working Standard 5 times.

-

RSD of Area: < 2.0%[1]

-

Tailing Factor (

): < 1.5 (Critical for pyridine derivatives) -

Theoretical Plates (

): > 5000

Logic Diagram: Method Validation & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the method if issues arise, specifically targeting the pyridine-induced tailing or nitrofuran degradation.

Caption: Decision tree for troubleshooting peak tailing (common with pyridines) and retention issues during method development.

Degradation Pathway & Impurity Markers

Understanding potential impurities is vital for purity analysis. The primary degradation pathway is hydrolysis of the amide bond , likely catalyzed by extreme pH or enzymes.

Caption: Primary hydrolysis pathway yielding acidic and basic impurities, which are separated by the gradient.

Impurity Profiling Strategy:

-

Impurity A (Acid): At pH 3.0, this will be partially protonated and relatively hydrophobic but more polar than the amide. Expect elution at ~3-5 mins.

-

Impurity B (Amine): Highly polar and positively charged at pH 3.0. It will elute near the void volume (

). -

Parent Amide: Elutes last due to the combination of the aromatic rings and the amide linker.

References

-

Patel, K. et al. (2012). "Development and Validation of HPLC Method for Nitrofurantoin and its Impurities." Journal of Chromatographic Science.

-

McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A.

-

Vassault, A. (2009). "Protocols for the analysis of Nitrofurans." Methods in Molecular Biology.

-

PubChem Compound Summary. (2023). "5-nitro-N-(4-pyridinylmethyl)-2-furamide Structure and Properties." National Center for Biotechnology Information.

Sources

5-nitro-N-(4-pyridinylmethyl)-2-furamide cell culture toxicity testing

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assessment of 5-nitro-N-(4-pyridinylmethyl)-2-furamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Mechanistic Approach to In Vitro Toxicology for Nitroaromatic Compounds

5-nitro-N-(4-pyridinylmethyl)-2-furamide belongs to the nitrofuran class of compounds, which are characterized by a furan ring substituted with a nitro group. This chemical class is of significant interest in drug development, historically recognized for broad-spectrum antimicrobial activities and, more recently, for potential anticancer applications[1][2]. The biological activity of nitroaromatic compounds is intrinsically linked to their chemical structure, specifically the nitro group. This group can undergo metabolic reduction within cells by nitroreductase enzymes to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives[3][].

These reactive species are known to induce cellular damage through multiple mechanisms, including the generation of reactive oxygen species (ROS), formation of protein and DNA adducts, and disruption of critical cellular processes[3][5]. This cascade of events can lead to various cytotoxic outcomes, including apoptosis and necrosis. Therefore, a robust in vitro toxicity assessment of a novel nitrofuran derivative like 5-nitro-N-(4-pyridinylmethyl)-2-furamide requires more than a simple cell viability screen. It necessitates a multi-tiered, mechanistic investigation to elucidate the specific pathways through which it exerts its cytotoxic effects.

This guide, designed for drug development and toxicology researchers, outlines a structured, field-proven workflow for the comprehensive cell culture toxicity testing of 5-nitro-N-(4-pyridinylmethyl)-2-furamide. We move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring that the generated data is not only accurate but also mechanistically insightful.

Guiding Principles for Robust In Vitro Toxicology

Before initiating any experimental work, adherence to best practices in cell culture is paramount to ensure the reliability and reproducibility of results[6][7].

-

Cell Line Authentication: It is estimated that a significant percentage of cell lines are misidentified. Therefore, periodic validation using methods like Short Tandem Repeat (STR) profiling is essential to confirm the identity of your cell model.

-

Aseptic Technique: Strict aseptic techniques are crucial to prevent contamination from bacteria, fungi, or mycoplasma, which can confound cytotoxicity results[8]. While antibiotics can be used, their routine use is discouraged as it may mask low-level contamination and lead to the development of resistant strains[7].

-

Selection of an Appropriate Cell Model: The choice of cell line should reflect the biological context of interest. For general cytotoxicity screening, commonly used and well-characterized cell lines (e.g., HeLa, A549, HEK293) are suitable. However, for compounds that may undergo metabolic activation, a cell line with metabolic competence, such as the human hepatoma line HepG2, is often preferred as it expresses various metabolic enzymes[3].

Experimental Workflow: A Tiered Approach to Cytotoxicity Profiling

A logical and resource-efficient strategy for assessing the cytotoxicity of a novel compound involves a tiered approach. This workflow begins with broad screening to determine potency and progresses to detailed mechanistic assays to understand the mode of action.

Tier 1: General Cytotoxicity Screening

The primary goal of this phase is to determine the concentration-dependent effect of 5-nitro-N-(4-pyridinylmethyl)-2-furamide on cell viability and to calculate the half-maximal inhibitory concentration (IC50). We employ two distinct, yet complementary, assays.

MTT Assay: Assessing Metabolic Activity